

Preclinical Research Applications of VBI-1901 in Oncology: A Technical Guide

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Compound of Interest		
Compound Name:	PSB-1901	
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Disclaimer: The query specified "**PSB-1901**," however, extensive research yielded no results for a compound with this name in the context of oncology. It is highly probable that this was a typographical error and the intended subject is VBI-1901, a cancer vaccine immunotherapeutic. This document will focus on the publicly available preclinical data for VBI-1901.

Introduction

VBI-1901 is a novel cancer vaccine immunotherapeutic candidate developed using VBI Vaccines' enveloped virus-like particle (eVLP) technology.[1][2] It is designed to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2][3] The rationale for this approach is based on the observation that CMV antigens are frequently expressed in several solid tumors, including over 90% of glioblastoma (GBM) tumors, but not in healthy surrounding brain tissue.[3][4] This tumor-specific expression makes CMV an attractive target for immunotherapy. VBI-1901 is being developed primarily for the treatment of recurrent GBM, an aggressive and common form of brain cancer with limited effective treatment options.[3]

Mechanism of Action

VBI-1901 is designed to stimulate a targeted anti-tumor immune response by leveraging a patient's existing immunological memory to CMV. The vaccine is composed of eVLPs that co-express CMV gB and pp65 antigens. Upon administration, these eVLPs are intended to be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the gB and pp65 antigens and present them to T cells, leading to the activation and



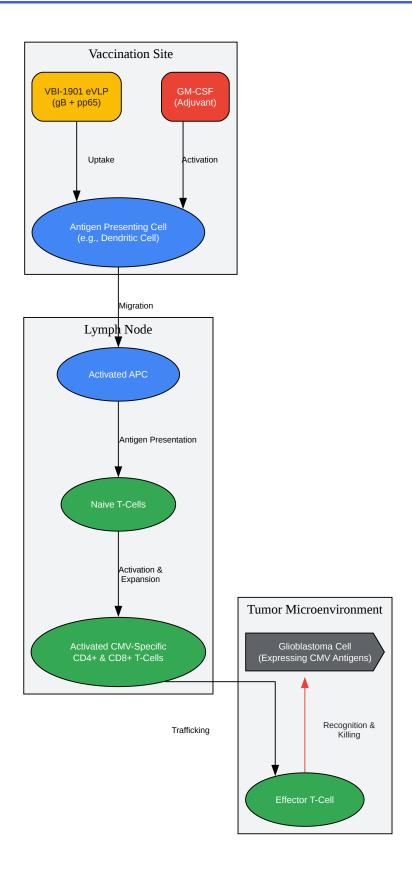




expansion of CMV-specific CD4+ and CD8+ T cells. These activated T cells can then recognize and eliminate GBM tumor cells that express the CMV antigens. To enhance this immune response, VBI-1901 is often administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which helps to recruit and activate APCs at the injection site.[5]

Below is a diagram illustrating the proposed mechanism of action:





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Caption: Proposed mechanism of action of VBI-1901.



Preclinical Studies

Publicly available information on the preclinical evaluation of VBI-1901 is primarily found in press releases and conference presentations, with detailed quantitative data from peer-reviewed publications being limited. The following summarizes the key findings from these sources.

In Vitro / Ex Vivo Studies

Preclinical investigations have utilized human peripheral blood mononuclear cells (PBMCs) from both healthy donors and GBM patients to assess the immunogenicity of VBI-1901.

Assay Type	Cell Source	Key Findings	Reference
T-Cell Response	PBMCs from healthy subjects and GBM patients	Stimulation of strong CD4+ and CD8+ T- cell responses ex vivo, characterized by the secretion of IFN-y and CCL3.	

In Vivo Studies

Animal models have been instrumental in demonstrating the in vivo activity and mechanism of action of VBI-1901.

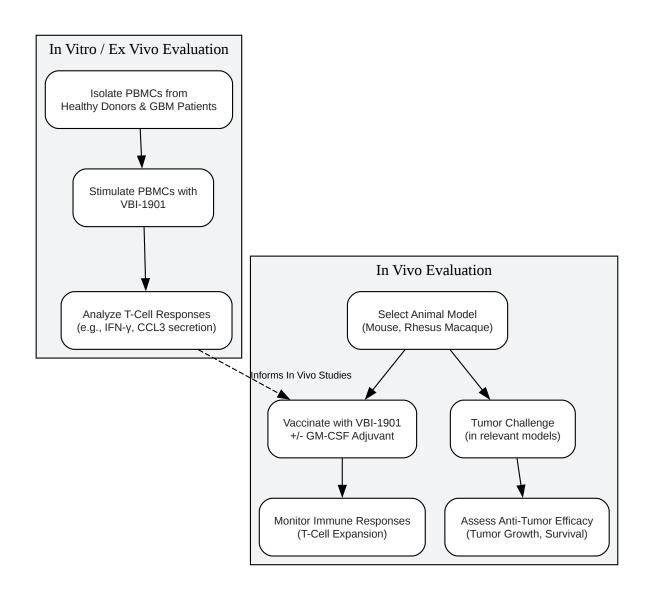


Animal Model	Treatment Regimen	Key Findings	Reference
Mouse	VBI-1901	Induced desired anti- tumor immunity, with expansion of both CD4+ and CD8+ T- cell responses.	
Rhesus Macaques (CMV+)	VBI-1901 + GM-CSF	After two doses, boosting of CMV- specific T-cell responses was observed in all animals. The vaccine stimulated innate immunity, enhancing the restimulation of CMV-specific T-cell immunity.[5]	[5]

Experimental Protocols

Detailed experimental protocols from the preclinical studies of VBI-1901 are not extensively published. However, based on the available information, a general workflow for the preclinical evaluation can be outlined.





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Caption: Generalized preclinical experimental workflow for VBI-1901.

Signaling Pathways

The therapeutic effect of VBI-1901 is mediated by the cellular arm of the adaptive immune system, specifically through the activation of T-cell signaling pathways. The interaction between

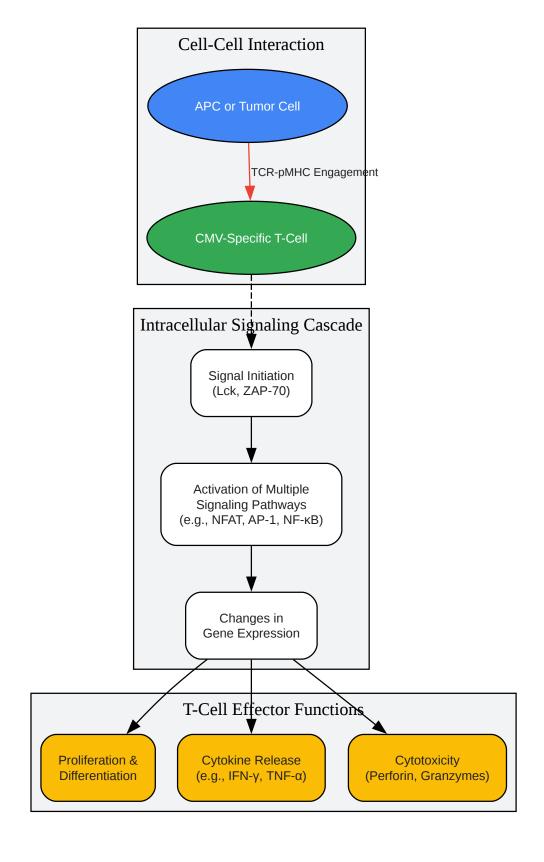






a T-cell receptor (TCR) on a CMV-specific T-cell and the peptide-MHC complex on an antigenpresenting cell or a tumor cell initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules (e.g., perforin and granzymes) that induce apoptosis in the target tumor cell.





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Caption: Simplified T-cell activation signaling pathway.



Summary and Future Directions

The available preclinical data for VBI-1901, although not extensively detailed in peer-reviewed literature, suggests a promising mechanism of action for the treatment of CMV-positive tumors like glioblastoma. The in vitro and in vivo studies have demonstrated the vaccine's ability to elicit a robust CMV-specific T-cell response, which is the intended therapeutic mechanism. These preclinical findings have provided a strong rationale for the ongoing clinical trials in recurrent GBM patients. Future preclinical research could explore the synergistic effects of VBI-1901 with other immunotherapies, such as checkpoint inhibitors, or its application in other CMV-associated malignancies. The publication of more detailed quantitative data from the initial preclinical studies would be valuable for the scientific community.

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